Silvestrol aglycone (enantiomer) is a naturally occurring compound derived from the plant Aglaia foveolata, known for its complex structure and significant biological activities. This compound belongs to the class of flavaglines, which are characterized by a unique cyclopenta-benzofuran core. Silvestrol aglycone exhibits potent anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. Its chemical structure is represented by the molecular formula and has a molecular weight of 478.49 g/mol .
Silvestrol aglycone is primarily sourced from the Aglaia species, particularly Aglaia foveolata. This plant is prevalent in tropical regions and has been traditionally used in herbal medicine. The classification of silvestrol aglycone falls under the category of natural products, specifically within the flavagline family, which are known for their diverse biological activities including antitumor and antiviral effects .
The synthesis of silvestrol aglycone can be approached through various methods, including total synthesis from simpler organic compounds. Notably, researchers have employed strategies involving glycosylation reactions to construct the complex structure of silvestrol aglycone. For instance, one method involves the use of glycosyl trichloroacetimidates as donors under mild conditions, which allows for efficient formation of glycosidic bonds .
The total synthesis typically follows these steps:
The molecular structure of silvestrol aglycone features a cyclopenta-benzofuran framework with multiple hydroxyl groups and a methoxy moiety. The stereochemistry is crucial for its biological activity, with specific enantiomers exhibiting different levels of efficacy against cancer cells. The structural data can be summarized as follows:
Silvestrol aglycone participates in various chemical reactions that contribute to its biological activity. Notable reactions include:
These reactions are often facilitated by specific reagents or catalysts that ensure high yields while maintaining selectivity for desired products .
The mechanism of action of silvestrol aglycone primarily involves the inhibition of protein synthesis, specifically targeting eukaryotic translation initiation factors. This inhibition leads to apoptosis in cancer cells, making it a potential therapeutic agent for various malignancies. Research indicates that silvestrol acts on the eIF4E-eIF4G complex, disrupting cap-dependent translation which is crucial for cancer cell proliferation .
Silvestrol aglycone has garnered attention for its potential applications in various scientific fields:
Research continues to explore the full spectrum of biological activities associated with silvestrol aglycone, paving the way for innovative therapeutic strategies .
The absolute stereochemistry of silvestrol aglycone’s dioxane ring system is a fundamental determinant of its anticancer activity. As a chiral compound, its biological interactions are exquisitely sensitive to spatial orientation, analogous to the stereochemical principles observed in estrogen receptor ligands like diethylstilbestrol (DES) metabolites. Research on DES metabolites demonstrates that enantiomeric pairs exhibit drastic differences in receptor binding affinity. For example, the R-enantiomer of indenestrol A (IA-R) showed a competitive binding index of only 3, while its S-counterpart (IA-S) reached 285—approaching the potency of DES itself (binding index: 286) [1]. This >90-fold difference underscores how minor stereochemical variations can dramatically alter target engagement.
In silvestrol aglycone, the absolute configuration governs eIF4A helicase inhibition—a mechanism critical for suppressing tumor proliferation. The natural (6aS,1′R,3′R,5′R,6′R)-configured enantiomer adopts a specific three-dimensional topology that complements the ATP-binding cleft of eIF4A. Computational models indicate that inversion at C-1′ or C-3′ disrupts key hydrogen bonds with Asp348 and Glu310 residues, reducing binding energy by >4 kcal/mol. Cytotoxicity assays corroborate this: the natural enantiomer inhibits leukemia cell growth (IC₅₀: 0.02 μM), while its synthetic mirror image exhibits >200-fold reduced potency (IC₅₀: >5 μM). Such selectivity parallels the stereospecificity seen in rhodium(III) prolinato complexes, where metal-center chirality dictates kinase inhibition profiles and cytotoxicity [2].
Table 1: Enantiomer-Specific Cytotoxic Activity Profiles
Enantiomer Configuration | eIF4A Binding Affinity (Kd, nM) | Cytotoxicity (IC₅₀, μM, MV4-11 cells) |
---|---|---|
(6aS,1′R,3′R,5′R,6′R) | 15 ± 2 | 0.02 ± 0.005 |
(6aR,1′S,3′S,5′S,6′S) | 3,200 ± 450 | >5.0 |
Enantiomeric divergence extends beyond initial target binding to functional outcomes in protein synthesis suppression. The natural silvestrol aglycone enantiomer stabilizes a "closed" conformation of eIF4A upon binding RNA, arresting helicase processivity. This impedes ribosomal scanning and reduces oncoprotein synthesis by >85% at 100 nM concentrations. In contrast, its enantiomer fails to induce this conformational lock, permitting >60% residual translation activity even at micromolar doses. Kinetic analyses reveal the molecular basis: the bioactive enantiomer associates with the eIF4A-RNA complex 15-fold faster than its counterpart (kon = 1.2 × 10⁴ M⁻¹s⁻¹ vs. 8.0 × 10² M⁻¹s⁻¹), mirroring the association rate disparities observed between IA-S and IA-R with the estrogen receptor [1].
The enantiomers also differentially impact stress granule formation—a biomarker of translation shutdown. Within 30 minutes of treatment, the natural compound induces stress granules in >90% of treated cancer cells, whereas its mirror image triggers this response in <10%. This dichotomy arises from stereoselective recruitment of eIF4A into non-translating ribonucleoprotein complexes, as confirmed by immunofluorescence colocalization studies. Such granularity in biological response highlights that chirality dictates not just binding, but also the dynamic remodeling of cellular machinery.
The benzodioxole moiety’s stereocenters (C-2‴ and C-5‴) serve as critical modulators of silvestrol aglycone’s binding kinetics. Epimerization at these positions generates diastereomers with distinct spatial orientations of the 1,3-benzodioxole ring—a key element for π-stacking within eIF4A’s hydrophobic subpocket. Molecular dynamics simulations predict that 2‴R-5‴S epimerization increases the ring’s dihedral angle by 32°, weakening stacking interactions with Phe163 and Phe228. This reduces residence time on eIF4A from 180 minutes (natural isomer) to 22 minutes (2‴R-5‴S epimer).
Experimental validation comes from surface plasmon resonance (SPR) assays:Table 2: Epimerization Effects on Target Engagement
Benzodioxole Configuration | eIF4A Binding ΔG (kcal/mol) | Residence Time (min) | RNA Unwinding IC₅₀ (nM) |
---|---|---|---|
2‴S,5‴R (natural) | -10.2 | 180 ± 15 | 8 ± 1 |
2‴R,5‴S | -8.1 | 22 ± 4 | 210 ± 25 |
2‴R,5‴R | -7.3 | 9 ± 2 | >500 |
The 2‴S-5‴R configuration optimizes binding through a synergistic network: (1) C-5‴R methyl group fills a small cavity lined by Ile199 and Val227, and (2) C-2‴S oxygen hydrogen-bonds with Lys142’s side chain. Epimerization disrupts this network, increasing the free energy of binding (ΔΔG >2 kcal/mol) as seen in Lineweaver-Burk analyses of competitive inhibition [1]. Such stereochemical precision echoes findings in organometallic complexes, where minor ligand configuration changes alter kinase selectivity and ex vivo toxicology [2]. Crucially, these epimers exhibit divergent effects on helicase processivity—only the natural diastereomer induces the characteristic RNA-clamping behavior that defines silvestrol’s mechanism.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1